molecular formula C14H14N2O4 B14285638 Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate CAS No. 138719-65-0

Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14285638
CAS No.: 138719-65-0
M. Wt: 274.27 g/mol
InChI Key: HYIBIYOXXRNXIJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-amino-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.

    Reduction: 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-methyl-3-(4-aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-methyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 4-methyl-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

These compounds share similar structural features but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity.

Properties

CAS No.

138719-65-0

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(17)13-12(9(2)8-15-13)10-4-6-11(7-5-10)16(18)19/h4-8,15H,3H2,1-2H3

InChI Key

HYIBIYOXXRNXIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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